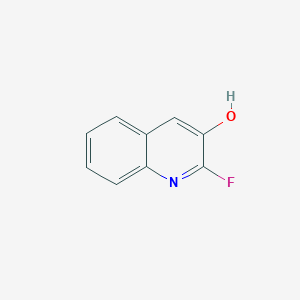

2-Fluoroquinolin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

2-fluoroquinolin-3-ol |

InChI |

InChI=1S/C9H6FNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H |

InChI Key |

XJLRROGTQOJUJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoroquinolin 3 Ol and Its Analogues

Foundational Synthetic Routes to Quinoline (B57606) Scaffolds

The construction of the core quinoline ring system is the initial and crucial step in the synthesis of 2-fluoroquinolin-3-ol. Several classical cyclization reactions have been adapted for this purpose.

Adaptations of Classical Cyclization Reactions (e.g., Gould-Jacobs, Conrad-Limpach-Knorr)

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinoline derivatives. wikipedia.orgiipseries.org This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgablelab.eu The resulting 4-hydroxy-3-carboalkoxyquinoline can then be further manipulated. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. ablelab.euasianpubs.org

The Conrad-Limpach-Knorr synthesis is another foundational method that yields quinoline derivatives. quimicaorganica.orgjptcp.comacs.org This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The regiochemical outcome of this reaction is temperature-dependent. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product), while at higher temperatures, 2-hydroxyquinolines (Knorr product) are predominantly formed. wikipedia.org This selectivity arises from the initial attack of the aniline on either the keto or the ester group of the β-ketoester. wikipedia.org

| Reaction | Reactants | Key Intermediate | Product |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline |

| Conrad-Limpach | Aniline, β-ketoester | Schiff base | 4-Hydroxyquinoline |

| Knorr (variant) | Aniline, β-ketoester (at high temp.) | β-keto acid anilide | 2-Hydroxyquinoline |

Vilsmeier-Haack Formylation in Quinolone Precursor Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comjk-sci.comrsc.org In the context of quinoline synthesis, this reaction can be used to introduce a formyl group at a specific position, which can then be utilized for subsequent cyclization or functionalization. The Vilsmeier reagent, typically a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as the formylating agent. jk-sci.comchemijournal.com This method has been successfully employed for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides. chemijournal.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent attacks the activated aromatic ring. jk-sci.com

Regioselective Introduction of Fluorine at the C-2 Position

Introducing a fluorine atom at the C-2 position of the quinoline ring is a key step in the synthesis of this compound. This is typically achieved after the formation of the quinoline scaffold.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorination

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing fluorine into an aromatic ring. This reaction requires an electron-deficient aromatic ring and a good leaving group. In the case of quinolines, a leaving group such as a chlorine or bromine atom at the C-2 position can be displaced by a fluoride (B91410) ion. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen atom.

Catalyst-Mediated Fluorination Approaches

More recently, catalyst-mediated fluorination methods have emerged as powerful alternatives to traditional SNAr reactions. These methods often employ transition metal catalysts, such as palladium or copper, to facilitate the C-F bond formation. These approaches can offer milder reaction conditions and broader substrate scope.

Strategies for Hydroxylation at the C-3 Position and Subsequent Derivatization

The final key transformation is the introduction of a hydroxyl group at the C-3 position. This can be achieved through various methods, including electrophilic hydroxylation or oxidation of a suitable precursor. For instance, a 3-unsubstituted quinoline could potentially be hydroxylated directly, or a precursor with a functional group at the C-3 position, such as a formyl group introduced via the Vilsmeier-Haack reaction, could be converted to a hydroxyl group.

Once the this compound core is synthesized, the hydroxyl group at the C-3 position provides a handle for further derivatization. This allows for the synthesis of a library of analogues with diverse functionalities, which can be valuable for structure-activity relationship studies.

Direct and Indirect Hydroxylation Methods

The introduction of a hydroxyl group at the C-3 position of the 2-fluoroquinoline core can be achieved through both direct and indirect hydroxylation strategies. While direct hydroxylation of the pre-formed 2-fluoroquinoline ring is challenging, several indirect methods have been developed for the synthesis of 3-hydroxyquinolines.

One notable indirect approach involves the preparation of functionalized 3,4-dihydroquinolinium salts from the reaction of aryldiazonium salts with alkenes in a nitrile solution. These dihydroquinolinium salts can then undergo oxidation to yield the corresponding 3-hydroxyquinoline (B51751) derivatives. For instance, treatment of the dihydroquinolinium salt with atmospheric oxygen in the presence of a base like sodium carbonate can furnish the 3-hydroxyquinoline. rsc.org This method offers a pathway to 3-hydroxyquinolines from readily available starting materials.

Classical synthetic routes to the 3-hydroxyquinoline core, which could be adapted for fluoro-substituted analogues, include the Friedländer and Pfitzinger syntheses. rsc.org The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. The Pfitzinger reaction, on the other hand, utilizes isatin and a carbonyl compound to construct the quinoline ring. Modifications of these methods could potentially be employed for the synthesis of this compound.

Furthermore, a deacylative formation of 3-hydroxyquinolines from 3-acetylquinolines mediated by N-bromosuccinimide (NBS) has been reported, proceeding through an epoxide intermediate. rsc.org This transformation provides another potential indirect route to the target molecule, assuming the corresponding 3-acetyl-2-fluoroquinoline is accessible.

| Method | Description | Potential Application for this compound |

| Oxidation of Dihydroquinolinium Salts | Preparation of 3,4-dihydroquinolinium salts from aryldiazonium salts and alkenes, followed by oxidation. rsc.org | Synthesis of 2-fluoro-substituted 3,4-dihydroquinolinium salts and subsequent oxidation to this compound. |

| Friedländer Annulation | Condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group. rsc.org | Reaction of a 2-amino-fluorobenzaldehyde or ketone with a suitable carbonyl compound to construct the this compound ring system. |

| Pfitzinger Synthesis | Reaction of isatin with a carbonyl compound to form a quinoline-4-carboxylic acid, which can be further functionalized. rsc.org | Adaptation of the Pfitzinger reaction with a fluoro-substituted isatin to generate a precursor for this compound. |

| Deacylative Formation | N-bromosuccinimide (NBS) mediated conversion of 3-acetylquinolines to 3-hydroxyquinolines via an epoxide intermediate. rsc.org | Transformation of a pre-synthesized 3-acetyl-2-fluoroquinoline into this compound. |

Functional Group Interconversions at C-3

Once the 3-hydroxyquinoline scaffold is obtained, the hydroxyl group at the C-3 position can be a versatile handle for further functionalization through various interconversions. These transformations can introduce a wide range of substituents, enabling the fine-tuning of the molecule's properties.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of various nucleophiles, including halides, azides, and amines, at the C-3 position. Such functional group interconversions are fundamental in expanding the chemical diversity of the this compound derivatives.

Recent advancements in C-H functionalization offer a direct approach to introduce substituents at the C-3 position of the quinoline ring. While this is more challenging than functionalizing other positions, specific methodologies are being developed. For instance, transition-metal-catalyzed C-H activation can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.net Although direct C-3 functionalization of a pre-existing this compound might be complicated by the presence of the hydroxyl group, these methods could be applied to a protected derivative or at an earlier stage of the synthesis.

Derivatization and Functionalization of the Quinoline Core

The this compound core can be further modified through various derivatization and functionalization reactions to generate a library of novel compounds with potentially enhanced properties.

Hydroxyquinolines, such as the well-studied 8-hydroxyquinoline (B1678124), are excellent chelating agents for a variety of metal ions. scirp.orgresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as donor atoms, forming stable complexes with metals. It is anticipated that this compound would also act as a bidentate ligand, coordinating to metal centers through the nitrogen at position 1 and the hydroxyl group at position 3.

The synthesis of these metal complexes is typically achieved by reacting the this compound ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) and its geometry (e.g., square planar, tetrahedral, or octahedral) would depend on the metal ion, its oxidation state, and the reaction conditions. scirp.orgacs.org

| Metal Ion | Potential Complex Geometry | Analogous Known Complexes |

| Cu(II) | Square Planar | Complexes with 8-hydroxyquinoline. scirp.org |

| Ni(II) | Octahedral (with coordinated water) | Complexes with 8-hydroxyquinoline. scirp.org |

| Co(II) | Octahedral (with coordinated water) | Complexes with 8-hydroxyquinoline. scirp.org |

| Zn(II) | Tetrahedral or Octahedral | Complexes with 8-hydroxyquinoline. acs.org |

| Mn(II) | Octahedral | Complexes with 8-hydroxyquinoline. acs.org |

These metal complexes may exhibit interesting photophysical, catalytic, or biological properties that differ from the free ligand.

The hydroxyl group at the C-3 position of this compound is a prime site for alkylation, acylation, and arylation reactions. These reactions can be used to introduce a variety of organic moieties, thereby modifying the steric and electronic properties of the molecule.

Alkylation can be performed by treating the this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the selectivity between O-alkylation and N-alkylation, if the nitrogen is unprotected. For hydroxyquinolines, O-alkylation is generally favored. nih.govnih.gov

Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of ester derivatives, which can be useful as prodrugs or for further synthetic transformations. researchgate.net

Arylation of the hydroxyl group represents a more challenging transformation. However, copper-catalyzed methods have been successfully employed for the O-arylation of 3-hydroxypyridines and hydroxyquinolines with aryl bromides and iodides. acs.org This reaction opens up a pathway to synthesize 3-aryloxy-2-fluoroquinoline derivatives. Similarly, N-arylation of the quinolone nitrogen can be achieved using copper-catalyzed Chan-Lam coupling with arylboronic acids. nih.govresearchgate.net

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecules due to its high efficiency, selectivity, and mild reaction conditions. organic-chemistry.orgnih.gov To utilize this methodology, the this compound scaffold would first need to be functionalized with either an azide or a terminal alkyne group.

For example, the hydroxyl group could be converted to an azide through a two-step process involving conversion to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with sodium azide. Alternatively, an alkyne-containing side chain could be introduced via O-alkylation with a propargyl halide.

Once the azide or alkyne functionality is installed, the this compound derivative can be readily coupled with a variety of complementary alkynes or azides to generate a diverse library of 1,2,3-triazole-containing quinoline analogues. innovareacademics.in This approach is highly modular and allows for the rapid generation of new chemical entities with potential applications in drug discovery and materials science.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogues can lead to more sustainable and environmentally friendly manufacturing processes.

Microwave-assisted synthesis is a key green chemistry technique that can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times. benthamdirect.comnih.gov The synthesis of quinoline derivatives has been shown to be amenable to microwave irradiation, which can promote reactions like the Friedländer annulation and other cyclization reactions. researchgate.netacs.org

The use of alternative solvents , such as ionic liquids or water, can reduce the environmental impact of a synthesis by replacing volatile and often toxic organic solvents. acs.orgorganic-chemistry.org Ionic liquids, with their low vapor pressure and high thermal stability, can act as both solvents and catalysts in quinoline synthesis. nih.govmdpi.comresearchgate.net

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of non-toxic and recyclable catalysts, such as bismuth chloride (BiCl3), in the synthesis of hydroxyquinolones is an example of a greener approach. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. ijnrd.org Unlike conventional heating where heat is transferred through the vessel walls, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.orgnih.gov This technique has become a valuable tool in organic synthesis, often resulting in dramatically reduced reaction times, increased product yields, and enhanced purity. ijnrd.orgbenthamdirect.comresearchgate.net

The synthesis of quinoline and its derivatives has been significantly advanced by the application of microwave irradiation. rsc.org This method has been successfully applied to classic quinoline syntheses, including the Friedländer, Doebner-von Miller, and Combes reactions. iipseries.org For instance, the esterification of 2-phenylquinoline-4-carboxylic acid, which conventionally requires 22 hours of reflux, was completed in just 10 minutes under microwave irradiation, achieving a comparable yield. tandfonline.com Similarly, the synthesis of quinoline-4-carboxylic acids from isatins and ketones in a closed Teflon vessel was achieved in 12.5 minutes. tandfonline.com

A notable application in the synthesis of fluorinated quinoline analogues involves the preparation of 4-amino-2-(trifluoromethyl)quinolines. This protocol, conducted under microwave irradiation, provides the desired products in good to excellent yields without the need for further purification. researchgate.net Another efficient procedure combines a multicomponent reaction strategy with microwave assistance for a catalyst-free, one-pot synthesis of dihydropyrido[2,3-d]pyrimidines that feature a quinoline pharmacophore, with reactions concluding in as little as 8 minutes. acs.org

| Reaction/Product | Starting Materials | Catalyst/Conditions | Time | Yield | Reference |

| Ethyl 2-phenylcinchoninate | 2-Phenylquinoline-4-carboxylic acid, Ethanol | H₂SO₄, MWI | 10 min | 94% | tandfonline.com |

| Quinoline-4-carboxylic acids | Isatins, Ketones, KOH | 20% aqueous ethanol, MWI | 12.5 min | 50% | tandfonline.com |

| Quinoline-hybrid Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | DMF, MWI, 125–135 °C | 8-20 min | 68-82% | acs.org |

| 2-Substituted Quinolines (Friedländer Synthesis) | 2-Aminoaryl ketones, α-Methylene carbonyl compounds | Nafion NR50, Ethanol, MWI | N/A | High | mdpi.com |

Photocatalytic and Biocatalytic Transformations

Photocatalytic Transformations

Photocatalysis is a green chemistry tool that utilizes light to activate a catalyst, thereby driving a chemical reaction. acs.org This process often employs semiconductor materials which, upon absorbing light, generate electron-hole pairs that can initiate redox reactions. benthamdirect.comacs.org While many studies focus on the photocatalytic degradation of fluoroquinolone antibiotics using materials like ZnO or TiO₂, the principles can be applied to synthesis. mdpi.comnih.govresearchgate.net A relevant synthetic example is the visible-light-mediated aerobic dehydrogenation reaction for synthesizing various N-containing heterocycles, including quinolines. This method uses the nontoxic and inexpensive titanium dioxide (TiO₂) as a catalyst and molecular oxygen as the green oxidant. organic-chemistry.org

Biocatalytic Transformations

Biocatalysis leverages the catalytic power of enzymes or whole microorganisms to perform chemical transformations. These reactions are prized for their high selectivity (chemo-, regio-, and enantio-) and efficiency under mild, environmentally friendly conditions. northumbria.ac.ukacs.org The application of biocatalysis in quinoline synthesis is an emerging field.

One strategy involves the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to produce quinoline derivatives. This transformation can be effectively catalyzed by both whole cells and purified monoamine oxidase (MAO-N) enzymes. northumbria.ac.ukacs.org This enzymatic approach provides a sustainable alternative to traditional oxidation reactions that often rely on toxic reagents and harsh conditions. northumbria.ac.uk In a related chemo-enzymatic strategy, N-cyclopropyl-N-alkylanilines can be converted into 2-quinolone compounds using horseradish peroxidase (HRP). acs.org

The natural biosynthesis of quinoline alkaloids in plants, which often uses tryptophan or anthranilic acid as precursors, provides a blueprint for potential biocatalytic pathways. researchgate.netwikipedia.org Furthermore, the successful biocatalytic synthesis of fluorinated building blocks, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the potential for developing enzymatic routes to produce complex fluorinated molecules like this compound. researchgate.net

| Transformation | Biocatalyst | Substrate | Product | Key Findings | Reference |

| Oxidative Aromatization | Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Quinolines | Effective biotransformation using whole cells or purified enzymes. Scalable to 1 mmol with high yields. | northumbria.ac.ukacs.org |

| Annulation/Aromatization | Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | 2-Quinolones | A chemo-enzymatic, one-pot cascade reaction was successfully developed. | northumbria.ac.ukacs.org |

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, conducting reactions in the absence of organic solvents or in aqueous media is highly desirable. These approaches minimize waste, reduce costs, and enhance safety.

Solvent-Free Reactions

Solvent-free, or neat, reactions are a cornerstone of green synthesis. researchgate.net They are particularly well-suited for the Friedländer annulation, a classic and straightforward method for synthesizing quinolines. This reaction involves the condensation of an aromatic o-aminoaryl ketone or aldehyde with a compound containing an activated α-methylene group. academie-sciences.fr

Several catalysts have been shown to be effective under solvent-free conditions. Bismuth(III) chloride (BiCl₃) promotes the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones to give poly-substituted quinolines in excellent yields under thermal heating. eurekaselect.com Similarly, caesium iodide (CsI) has been used as an efficient catalyst for the synthesis of various quinoline derivatives from 2-aminoacetophenone or 2-aminobenzophenone and different ketones. This method is noted for its good yields, clean reaction profiles, and simple work-up procedures. researchgate.net Trifluoroacetic acid has also been employed as a catalyst for the solvent-free Friedländer synthesis, affording high yields within minutes. researchgate.net

Aqueous Medium Reactions

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoline derivatives in aqueous media has been successfully demonstrated. A base-catalyzed, three-component Hantzsch reaction of 2-chloroquinoline-3-carbaldehydes, ammonium (B1175870) acetate, and an alkyl acetoacetate in water produces novel quinoline-substituted 1,4-dihydropyridines in good to high yields. amazonaws.comfigshare.comresearchgate.net Another "on-water" method utilizes benzylamine as a nucleophilic catalyst for the synthesis of 2-substituted quinolines from 2-aminochalcone derivatives, achieving excellent yields. organic-chemistry.org

| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |

| Solvent-Free Friedländer | BiCl₃ | Thermal heating | Poly-substituted quinolines | Excellent | eurekaselect.com |

| Solvent-Free Friedländer | CsI (10 mol%) | 100 °C | 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one | 95% | researchgate.net |

| Solvent-Free Friedländer | Trifluoroacetic acid | Neat | Various quinolines | High | researchgate.net |

| Aqueous Hantzsch Reaction | Base-catalyzed | Water | Quinoline-substituted 1,4-dihydropyridines | Good to High | amazonaws.comresearchgate.net |

| "On-Water" Synthesis | Benzylamine | Water | 2-Substituted quinolines | Excellent | organic-chemistry.org |

Spectroscopic and Structural Elucidation of 2 Fluoroquinolin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing granular detail about the chemical environment of individual atoms. For 2-Fluoroquinolin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) techniques, is essential for an unambiguous assignment of its molecular architecture.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would provide crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic protons on the quinoline (B57606) core would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the positions of the fluoro and hydroxyl substituents. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H4 | --- | d | J(H4-F2) |

| H5 | --- | m | --- |

| H6 | --- | m | --- |

| H7 | --- | m | --- |

| H8 | --- | m | --- |

| OH | --- | br s | --- |

Note: This table is predictive and requires experimental data for validation.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum would display distinct signals for each unique carbon atom. The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. Its chemical shift would be significantly influenced by the high electronegativity of the fluorine atom. The carbon bearing the hydroxyl group (C3) would also be shifted downfield. The remaining aromatic carbons would resonate in the typical range for quinoline systems, with their precise shifts modulated by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C2 | --- | d | ¹J(C2-F2) |

| C3 | --- | d | ²J(C3-F2) |

| C4 | --- | d | ³J(C4-F2) |

| C4a | --- | d | ³J(C4a-F2) |

| C5 | --- | s | --- |

| C6 | --- | s | --- |

| C7 | --- | s | --- |

| C8 | --- | s | --- |

| C8a | --- | d | ⁴J(C8a-F2) |

Note: This table is predictive and requires experimental data for validation.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. A single signal would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a doublet of doublets or a more complex multiplet due to coupling with adjacent protons (e.g., H4) and carbons (e.g., C2, C3). The magnitude of these coupling constants provides valuable structural information.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons on the benzene (B151609) ring of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule and confirming the positions of the substituents on the quinoline core.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-F stretching vibration would typically appear as a strong absorption in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| C=C / C=N stretch (aromatic) | 1400-1650 | Medium to Strong |

| C-F stretch | 1000-1300 | Strong |

| C-O stretch | 1200-1300 | Medium |

Note: This table is predictive and requires experimental data for validation.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a distinct fingerprint of its structure. For this compound, a Raman spectrum would reveal characteristic vibrational frequencies associated with its specific functional groups and aromatic system.

Key vibrational modes that would be expected for this compound include the stretching and bending of the quinoline ring's C-C and C-N bonds, in-plane and out-of-plane bending of C-H bonds, and specific vibrations from the substituents. The C-F (carbon-fluorine) stretching vibration would produce a characteristic band, as would the O-H (hydroxyl) stretching and bending modes. The precise positions of these bands (in wavenumbers, cm⁻¹) would help confirm the presence and connectivity of these groups within the molecular framework.

Interactive Data Table: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Quinoline Ring C=C/C=N Stretch | 1400-1650 | Strong |

| O-H Bend | 1300-1450 | Medium |

| C-F Stretch | 1000-1400 | Strong |

| Ring Breathing Modes | 800-1000 | Strong |

| Aromatic C-H Bend (out-of-plane) | 650-900 | Medium |

| Note: This table is illustrative and contains expected ranges. Specific experimental data for this compound is not available. |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. The quinoline ring system in this compound is a chromophore, meaning it absorbs light in the ultraviolet-visible range. The absorption of photons promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy anti-bonding orbitals (π*).

A UV-Vis spectrum of this compound would display distinct absorption bands, characterized by their wavelength of maximum absorbance (λmax). These absorptions are typically attributed to π→π* transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the substituents (fluoro and hydroxyl groups) and the solvent used for the analysis.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~280-300 | Not Available | ~320-350 | Not Available | π→π |

| Methanol | ~280-300 | Not Available | ~320-350 | Not Available | π→π |

| Note: This table presents hypothetical data based on related quinoline structures. Specific experimental data for this compound could not be located. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molecular formula C₉H₆FNO), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Upon ionization, the molecular ion (M⁺) is formed. This ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules such as carbon monoxide (CO), hydrogen fluoride (B91410) (HF), or hydrogen cyanide (HCN). The resulting fragment ions are detected based on their mass-to-charge ratio (m/z).

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value (Hypothetical) | Proposed Fragment Ion | Proposed Neutral Loss |

| 163 | [C₉H₆FNO]⁺ | (Molecular Ion) |

| 143 | [C₉H₅NO]⁺ | HF |

| 135 | [C₈H₆FN]⁺ | CO |

| 115 | [C₈H₅N]⁺ | HF, CO |

| Note: This table is based on general fragmentation principles for fluoroquinolone-type structures. Specific experimental mass spectral data for this compound is not available. |

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, which are diffracted by the electrons of the atoms, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of an electron density map, from which the atomic positions can be determined. The resulting structural data would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

Interactive Data Table: Crystallographic Data Parameters (Illustrative)

| Parameter | Value |

| Chemical Formula | C₉H₆FNO |

| Formula Weight | 163.15 |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a, b, c = Not Available; α, β, γ = Not Available |

| Volume (V) | Not Available |

| Z (Molecules per unit cell) | Not Available |

| Calculated Density | Not Available |

| Note: A crystal structure for this compound has not been reported in the searched literature; therefore, no experimental data can be provided. |

Theoretical and Computational Chemistry of 2 Fluoroquinolin 3 Ol

Quantum Chemical Calculations (DFT/TD-DFT) for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like DFT are favored for their balance of accuracy and computational cost, making them ideal for geometry optimizations and electronic property analysis. google.com TD-DFT is an extension used to study excited states and predict electronic spectra like UV-Vis transitions. Despite the suitability of these methods, specific studies applying them to 2-Fluoroquinolin-3-ol are not found.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. google.com For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. A conformational analysis would explore the molecule's different spatial arrangements (conformers) arising from rotation around single bonds and determine their relative energies. This process identifies the most stable conformers and the energy barriers between them.

No specific studies detailing the optimized geometry or conformational landscape for this compound were identified in the literature search.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. wikipedia.orglibretexts.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net

Charge Distribution: Methods like Mulliken charge analysis distribute the total charge of the molecule among its atoms, providing insight into its polarity and electrostatic interactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It identifies electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, offering a visual guide to molecular reactivity. researchgate.netmdpi.commdpi.com

Specific FMO energies, charge distribution data, or MEP maps for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. pdx.educhemistrysteps.com Comparing calculated shifts with experimental data helps confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. mdpi.comnist.gov These calculated frequencies, often scaled to correct for approximations, aid in the assignment of experimental vibrational bands to specific molecular motions. psu.edu

UV-Vis Transitions: TD-DFT is employed to calculate the energies of electronic transitions from the ground state to excited states. These transitions correspond to the absorption bands observed in a UV-Vis spectrum and are typically described in terms of the orbitals involved, such as n→π* or π→π* transitions.

While general principles for predicting these parameters are well-established, no specific calculated NMR chemical shifts, vibrational frequencies, or UV-Vis transition data for this compound have been published.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for mapping out the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Identification and Activation Energy Barriers

To understand a chemical reaction's kinetics, it is essential to identify the transition state (TS)—the highest energy point on the reaction pathway. youtube.comuni-muenchen.de Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. A frequency calculation must confirm a true transition state by the presence of a single imaginary frequency. nih.gov

No computational studies identifying transition states or calculating activation energy barriers for reactions involving this compound were found.

Solvent Effects on Reaction Pathways

Reactions are often significantly influenced by the solvent in which they are performed. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on reaction pathways. nih.gov Solvents can stabilize or destabilize reactants, products, and transition states differently, thereby altering activation energies and potentially changing the reaction mechanism or outcome. researchgate.netdntb.gov.ua

The influence of different solvents on the reaction pathways of this compound has not been investigated in the available computational chemistry literature.

Photophysical Property Modeling

Computational modeling is a powerful tool for elucidating the photophysical characteristics of fluorescent molecules like this compound. These methods allow for the prediction of how the molecule will interact with light, a key aspect for applications in materials science and biological imaging.

The absorption and emission of light by a fluorophore are governed by transitions between electronic energy states. uci.edu Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), is employed to predict the wavelengths associated with these transitions. The excitation wavelength corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. researchgate.net Following excitation, the molecule relaxes to a lower vibrational level in the excited state before emitting a photon to return to the ground state. uci.edu This emitted light is at a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift. evidentscientific.comyoutube.com

Theoretical predictions for this compound would involve calculating the energy difference between the ground state (S₀) and the first excited singlet state (S₁) to determine the maximum absorption wavelength (λmax). Similarly, the emission wavelength is predicted by calculating the energy transition from the relaxed excited state back to the ground state. These calculations are sensitive to the chosen computational model and the simulated environment, such as the solvent.

Below is an illustrative table showing typical data generated from such computational predictions for a fluorophore like this compound in different solvent environments.

| Solvent | Dielectric Constant (ε) | Predicted Excitation (λabs, nm) | Predicted Emission (λem, nm) | Predicted Stokes Shift (nm) |

|---|---|---|---|---|

| Cyclohexane | 2.02 | 345 | 410 | 65 |

| Chloroform | 4.81 | 350 | 425 | 75 |

| Ethanol | 24.55 | 358 | 440 | 82 |

| Acetonitrile | 37.5 | 360 | 455 | 95 |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. edinst.com Theoretical estimations of ΦF are complex, as they require the calculation of the rate constants for all competing de-excitation pathways, including both radiative (fluorescence, kr) and non-radiative (internal conversion, intersystem crossing, knr) processes.

The quantum yield is given by the equation: ΦF = kr / (kr + knr).

Computational models can estimate these rate constants to predict the quantum yield. For quinolinone derivatives, which are structurally related to this compound, experimental quantum yields can be quite low. For example, one 2-quinolinone derivative, PAV-5, was found to have a fluorescence quantum yield of only 2.3%, indicating that non-radiative decay pathways are dominant. depaul.edu Theoretical studies on similar heterocyclic systems have shown that minor structural modifications, such as the addition of electron-donating or withdrawing groups, can drastically alter the balance between radiative and non-radiative pathways, leading to quantum yields that range from nearly 0% to almost 100%. nih.gov Theoretical estimations for this compound would focus on the molecule's structural rigidity and the energy gap between excited and ground states to predict its emission efficiency.

| Compound | Solvent | Quantum Yield (ΦF) |

|---|---|---|

| Quinine Sulfate bjraylight.com | 0.5 M H₂SO₄ | 0.60 |

| Fluorescein mdpi.com | 0.1 M NaOH | 0.72 |

| PAV-5 (2-quinolinone derivative) depaul.edu | Acetonitrile | 0.023 |

| 9,10-Diphenylanthracene bjraylight.com | Cyclohexane | 0.97 |

Chemical Reactivity and Transformation Pathways of 2 Fluoroquinolin 3 Ol

Reactivity at the Hydroxyl Group (C-3)

The hydroxyl group at the C-3 position of 2-fluoroquinolin-3-ol is a key site for various chemical modifications, including esterification, etherification, and coordination with metal ions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkylating agents. These reactions are fundamental for modifying the molecule's physical and biological properties.

Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound can react with carboxylic acids in a condensation reaction to form the corresponding esters. This reaction is typically driven to completion by removing the water formed during the reaction. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from this compound can be achieved under basic conditions. The hydroxyl group is first deprotonated by a suitable base, such as sodium hydride or a strong alkali hydroxide, to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Table 1: Examples of Esterification and Etherification Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic Anhydride | 2-Fluoroquinolin-3-yl acetate |

| Esterification | Benzoyl Chloride | 2-Fluoroquinolin-3-yl benzoate |

| Etherification | Methyl Iodide | 2-Fluoro-3-methoxyquinoline |

| Etherification | Ethyl Bromide | 3-Ethoxy-2-fluoroquinoline |

Oxidation and Reduction Chemistry

The quinoline (B57606) ring system itself is relatively resistant to oxidation due to the delocalization of electrons. orientjchem.org However, under strong oxidizing conditions, the benzene (B151609) portion of the quinoline ring can be susceptible to oxidation. orientjchem.org For this compound, the presence of the hydroxyl group can influence the outcome of oxidation reactions. Mild oxidation may lead to the formation of quinone-like structures, although this can be challenging due to the stability of the aromatic system. More aggressive oxidation with agents like potassium permanganate (B83412) could potentially lead to the cleavage of the benzene ring. biosynce.com

Reduction of the quinoline nucleus, on the other hand, is a more common transformation. The pyridine (B92270) ring is generally more susceptible to reduction than the benzene ring. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel can lead to the selective reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.net The specific conditions of the reduction (catalyst, pressure, temperature, and solvent) will determine the extent and regioselectivity of the hydrogenation.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Oxidation | Potassium Permanganate | Ring-opened products |

| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | This compound N-oxide |

| Reduction | H₂, Pd/C | 2-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol |

| Reduction | Sodium Borohydride (NaBH₄) | No reaction on the aromatic system |

Coordination Chemistry and Ligand Properties

Similar to the well-studied 8-hydroxyquinoline (B1678124), this compound possesses structural features that make it an effective chelating agent for a variety of metal ions. semanticscholar.orgscispace.com The proximate arrangement of the hydroxyl group and the nitrogen atom of the quinoline ring allows for the formation of stable five-membered chelate rings with metal cations. nih.gov The deprotonated hydroxyl group provides an anionic oxygen donor, while the nitrogen atom acts as a neutral donor. This (N,O⁻) bidentate coordination mode is a common feature for hydroxyquinoline-based ligands. mdpi.comnih.govresearchgate.net

The coordination of this compound with metal ions can lead to the formation of complexes with varying stoichiometries, such as mono, bis, and sometimes tris complexes, depending on the metal ion and reaction conditions. mdpi.com These metal complexes can exhibit interesting photophysical and biological properties. The fluorine substituent at the C-2 position can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Table 3: Predicted Coordination of this compound with Various Metal Ions

| Metal Ion | Potential Complex Stoichiometry | Coordination Mode |

|---|---|---|

| Cu(II) | [Cu(2-F-3-QO)₂] | Bidentate (N,O⁻) |

| Zn(II) | [Zn(2-F-3-QO)₂] | Bidentate (N,O⁻) |

| Fe(III) | [Fe(2-F-3-QO)₃] | Bidentate (N,O⁻) |

| Al(III) | [Al(2-F-3-QO)₃] | Bidentate (N,O⁻) |

(2-F-3-QO represents the deprotonated form of this compound)

Reactivity of the Fluoro Group (C-2)

The fluorine atom at the C-2 position of the quinoline ring is a site of significant reactivity, primarily through nucleophilic substitution and, potentially, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., with diverse nucleophiles)

The C-2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, can be displaced by a variety of nucleophiles. orientjchem.org This reactivity provides a powerful tool for the synthesis of a wide range of 2-substituted quinoline derivatives.

Common nucleophiles that can participate in these reactions include:

Amines: Primary and secondary amines can react with this compound, typically in the presence of a base, to yield 2-aminoquinoline (B145021) derivatives.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the fluoride (B91410) to form 2-alkoxyquinolines.

Thiols: Thiolates, generated from the deprotonation of thiols, are excellent nucleophiles and can react to produce 2-thioether-substituted quinolines.

The facility of these SₙAr reactions is often dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile and any added base.

Table 4: Examples of Nucleophilic Substitution Reactions at the C-2 Position

| Nucleophile | Reagent | Product |

|---|---|---|

| Primary Amine | Aniline | 2-(Phenylamino)quinolin-3-ol |

| Secondary Amine | Morpholine | 2-Morpholinoquinolin-3-ol |

| Alkoxide | Sodium Methoxide | 2-Methoxyquinolin-3-ol |

| Thiol | Thiophenol | 2-(Phenylthio)quinolin-3-ol |

Cross-Coupling Reactions Involving the C-F Bond

The activation of C-F bonds for cross-coupling reactions is a challenging yet rapidly developing area of organic synthesis. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their transformation is highly desirable. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful methods for the functionalization of fluoroaromatics.

For this compound, several types of cross-coupling reactions could be envisioned:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling with a boronic acid or ester, leading to the formation of a C-C bond and the synthesis of 2-aryl- or 2-vinylquinolin-3-ols. wikipedia.orglibretexts.orgorganic-chemistry.org

Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the fluoroquinoline in the presence of a palladium catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SₙAr for the formation of C-N bonds by coupling with amines. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.govlibretexts.org Nickel-catalyzed aminations of chloroquinolines have also been reported and could potentially be adapted. nih.gov

The success of these reactions would depend on the choice of catalyst, ligand, base, and reaction conditions, which are crucial for achieving efficient C-F bond activation.

Table 5: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-Phenylquinolin-3-ol |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 2-Vinylquinolin-3-ol |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | 2-(Phenylamino)quinolin-3-ol |

| Nickel-Catalyzed Amination | Morpholine | NiCl₂(DME) / ligand | 2-Morpholinoquinolin-3-ol |

Transformations of the Quinoline Heterocyclic System of this compound

The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the quinoline core, the fluorine atom, and the hydroxyl group. These moieties influence the electron distribution within the molecule, thereby directing its reactivity in various transformations.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The pyridine part of the quinoline system is electron-deficient and thus deactivates the benzenoid ring to electrophilic attack. The positions most susceptible to substitution are generally C-5 and C-8, and to a lesser extent C-6 and C-7. The directing influence of the hydroxyl group would strongly favor substitution at the ortho (C-4) and para (relative to the hydroxyl group, which is not on the benzenoid ring) positions. However, the C-4 position is on the pyridinoid ring. Therefore, the activating effect of the hydroxyl group will primarily influence the benzenoid ring.

Considering the combined directing effects, electrophilic substitution is anticipated to occur preferentially at positions C-5 and C-8 of the benzenoid ring. A notable example of electrophilic aromatic substitution on a related 3-hydroxyquinoline (B51751) system is the bromination of a 2,4-diaryl-3-hydroxyquinoline derivative, which resulted in the formation of the 4-bromo-3-hydroxyquinoline. acs.org This suggests that under certain conditions, substitution can also occur on the pyridinoid ring, activated by the hydroxyl group. For this compound, the positions on the benzenoid ring (C-5, C-6, C-7, C-8) are the primary sites for electrophilic attack. The interplay of the activating hydroxyl group and the deactivating fluorine and quinoline nitrogen would determine the precise outcome, which often requires experimental verification.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C-4 | Possible | Ortho to the activating hydroxyl group, but on the deactivated pyridinoid ring. |

| C-5 | Favorable | Activated by the hydroxyl group and less deactivated by the pyridine nitrogen. |

| C-6 | Less Favorable | Less activated by the hydroxyl group compared to C-5 and C-8. |

| C-7 | Less Favorable | Less activated by the hydroxyl group compared to C-5 and C-8. |

| C-8 | Favorable | Activated by the hydroxyl group and less deactivated by the pyridine nitrogen. |

Reactions Involving the Nitrogen Atom (e.g., quaternization, N-oxidation)

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a nucleophile, participating in reactions such as quaternization and N-oxidation.

Quaternization (N-alkylation)

Quaternization involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction is typically achieved by treating the quinoline derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide). The resulting quinolinium salt exhibits altered solubility and electronic properties. While specific examples for this compound are not prevalent in the literature, the general reactivity of quinolines suggests that this reaction should proceed under standard alkylating conditions. researchgate.net

N-oxidation

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation is commonly carried out using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. bme.huorganic-chemistry.org The formation of the N-oxide modifies the electronic properties of the quinoline ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. wikipedia.org For instance, the N-oxidation of pyridine and its derivatives can activate the ring for subsequent transformations. wikipedia.orgbme.hu

Derivatization for Enhanced Chemical Functionality

The hydroxyl group at the 3-position of this compound is a key site for derivatization to introduce new functional groups and modulate the molecule's properties.

Etherification

The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This derivatization can be used to introduce a variety of alkyl or aryl groups, thereby altering the steric and electronic properties of the molecule.

Esterification

Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions (e.g., acid catalysis). This introduces an ester functionality, which can serve as a protecting group or a point for further chemical modification.

The derivatization of the hydroxyl group can be a strategic step in the synthesis of more complex molecules, allowing for the introduction of functionalities that can participate in cross-coupling reactions, serve as linkers to other molecules, or modify the biological activity of the parent compound.

Table 2: Common Derivatization Reactions of the Hydroxyl Group

| Reaction | Reagents | Functional Group Introduced |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-OR) |

| Esterification | Carboxylic acid, Acid catalyst | Ester (-OCOR) |

| Esterification | Acyl chloride, Base (e.g., pyridine) | Ester (-OCOR) |

Emerging Applications and Future Research Directions Non Clinical Focus

Utilization in Advanced Functional Materials

The unique combination of a rigid, aromatic quinoline (B57606) system, an electron-withdrawing fluorine atom, and a hydrogen-bond-donating hydroxyl group makes 2-Fluoroquinolin-3-ol a promising candidate for the development of advanced functional materials.

Quinoline derivatives are well-known for their photophysical properties, often exhibiting fluorescence. The presence of the hydroxyl group at the 3-position and the fluorine atom at the 2-position can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for fluorescence. It is hypothesized that this compound could serve as a core structure for novel dyes and pigments. The fluorine atom can enhance photostability and influence the emission wavelength, potentially leading to materials with tailored luminescent properties for applications in sensors or imaging agents.

In the field of organic electronics, materials with high thermal stability and specific electronic properties are crucial. Fluorinated organic compounds often exhibit enhanced stability and volatility, which is advantageous for the fabrication of devices like Organic Light-Emitting Diodes (OLEDs) through vapor deposition processes. Molecules based on quinoline have been investigated as components in OLEDs, serving as host materials, electron-transporting layers, or emissive dopants. The electronic properties of this compound could make it a suitable building block for designing new materials for OLEDs, with the fluorine substitution potentially improving device efficiency and longevity.

Catalysis and Organocatalysis

The structure of this compound contains both a nitrogen atom within the heterocyclic ring and a hydroxyl group, which can act as coordination sites for metal ions or as active sites in organocatalysis.

The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group can act as a bidentate chelate, forming stable complexes with various transition metals. Such metal complexes are the cornerstone of homogeneous catalysis. By modifying the this compound scaffold, a diverse range of ligands could be synthesized. The fluorine atom can influence the electronic properties of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. These tailored ligands could find applications in a wide array of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

Development as Chemical Probes for Spectroscopic Applications

Fluorescent chemosensors are powerful tools for detecting and quantifying specific analytes. The quinoline moiety is a common fluorophore in the design of chemical probes. The hydroxyl group on this compound could serve as a recognition site for various ions or molecules. Upon binding to a target analyte, the photophysical properties of the molecule, such as its fluorescence intensity or wavelength, may change, allowing for spectroscopic detection. The fluorine atom could enhance the probe's selectivity and photostability, making it a potentially robust platform for developing new analytical tools.

Exploration as Building Blocks in Complex Organic Synthesis

In organic synthesis, functionalized heterocyclic compounds are valuable starting materials for the construction of more complex molecules. This compound provides multiple reaction sites: the quinoline ring can undergo electrophilic substitution, the hydroxyl group can be derivatized, and the fluorine atom could potentially be substituted via nucleophilic aromatic substitution under certain conditions. This versatility makes it a useful building block for synthesizing a variety of more intricate chemical structures, potentially leading to new materials or compounds with novel properties.

Computational Design and High-Throughput Screening for Novel Analogues

The discovery and development of novel chemical entities with desired properties is a complex and resource-intensive process. In the context of this compound, computational design and high-throughput screening (HTS) represent powerful, non-clinical strategies for the exploration of its chemical space and the identification of new analogues with potentially enhanced or novel functionalities. These approaches accelerate the discovery pipeline by rapidly assessing large numbers of virtual or synthesized compounds.

Computational Design of Novel Analogues

Computational, or in silico, drug design has become an indispensable tool in medicinal chemistry for the rational design of new molecules. For a scaffold such as this compound, these methods can be employed to predict the biological activity, physicochemical properties, and potential targets of novel derivatives before their actual synthesis. This predictive power significantly reduces the time and cost associated with traditional trial-and-error approaches.

The process of designing novel analogues of this compound would typically involve several key computational techniques:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are instrumental in understanding the relationship between the chemical structure of a series of compounds and their biological activity. For instance, in a study on a series of quinoline derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to build predictive models. These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence activity. Based on such analyses of quinoline derivatives, new analogues of this compound could be designed with substitutions predicted to enhance a desired biological effect mdpi.com.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. By analyzing the structure of this compound and its known interactions with a biological target, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify molecules that match the pharmacophoric features, thus having a higher probability of being active. For example, a pharmacophore model for quinoline-based inhibitors might include hydrogen bond acceptors, hydrophobic regions, and aromatic rings, guiding the design of new derivatives nih.gov.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For this compound analogues, molecular docking simulations can be used to assess their binding affinity and interaction patterns within the active site of a target. The docking scores and binding poses provide valuable insights for optimizing the molecular structure to improve potency and selectivity. Studies on related quinoline derivatives have successfully used molecular docking to rationalize the biological activity of synthesized compounds and to guide the design of more potent inhibitors nih.govnih.gov.

The following table illustrates the type of data that can be generated from computational design studies on quinoline derivatives, which would be analogous to the process for this compound.

| Designed Analogue | Modification on Quinoline Core | Predicted Biological Activity (e.g., pIC50) | Key Predicted Interaction with Target |

| Analogue A | Addition of a heterocyclic ring at C4 | 7.8 | Hydrogen bond with a key amino acid residue |

| Analogue B | Substitution with a methoxy group at C6 | 7.5 | Hydrophobic interaction with a specific pocket |

| Analogue C | Introduction of a trifluoromethyl group at C7 | 8.2 | Enhanced electrostatic interactions |

Note: The data in this table is illustrative and based on findings from studies on various quinoline derivatives, not specifically this compound.

High-Throughput Screening for Novel Analogues

High-throughput screening (HTS) is an automated method used to test a large number of chemical compounds for a specific biological activity. This technique is crucial for identifying "hit" compounds from large and diverse chemical libraries, which can then be optimized to become "lead" compounds.

For the discovery of novel analogues of this compound, HTS assays can be developed to screen for a wide range of non-clinical applications. The general workflow for an HTS campaign involves:

Assay Development: A robust and miniaturized assay is designed to measure a specific biological or biochemical event. For quinoline derivatives, this could be an enzyme inhibition assay, a cell-based assay measuring a particular cellular response, or an antimicrobial assay nih.govjneonatalsurg.comresearchgate.net. For example, a fluorescence-based assay has been used to screen for inhibitors of histone demethylases from a library of quinoline-containing compounds nih.gov.

Library Screening: Large libraries of small molecules, which could include derivatives of the this compound scaffold, are screened using the developed assay in a highly automated fashion. This allows for the rapid testing of thousands to millions of compounds.

Hit Identification and Confirmation: Compounds that show activity in the primary screen ("hits") are then subjected to further testing to confirm their activity and eliminate false positives. This often involves re-testing the compounds in the same assay and in secondary, more complex assays.

The table below provides an example of the kind of data generated from a high-throughput screening campaign for quinoline-based compounds.

| Compound ID | Compound Class | Primary Screen Activity (% Inhibition) | Confirmed Activity (IC50, µM) |

| QC-001 | 8-Hydroxyquinoline (B1678124) | 95 | 5.2 |

| QC-002 | 4-Aminoquinoline | 88 | 10.5 |

| QC-003 | Quinolone | 92 | 2.1 |

Note: This data is representative of HTS campaigns for various quinoline derivatives and is intended to illustrate the screening process.

A notable advancement in HTS is the use of microdroplet reactions combined with mass spectrometry, which can rapidly screen for optimal reaction conditions for the synthesis of quinoxaline derivatives, a related class of compounds. This high-throughput synthesis and screening approach can significantly accelerate the discovery of novel analogues nih.govresearchgate.net.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoroquinolin-3-ol, and what challenges arise in controlling regioselectivity during fluorination?

- Methodological Answer : Synthesis typically involves fluorination of quinolin-3-ol precursors using agents like Selectfluor or DAST. Regioselectivity challenges stem from competing electrophilic substitution at the quinoline ring’s C2 vs. C4 positions. Optimization requires adjusting reaction temperature (e.g., 0–60°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometry of fluorinating agents. Monitoring via <sup>19</sup>F NMR can track intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns by observing deshielding of protons adjacent to fluorine (C2-H) and hydroxyl (C3-OH) groups.

- <sup>19</sup>F NMR : A singlet near -150 to -170 ppm confirms fluorine incorporation .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns.

- X-ray Crystallography : Resolve bond angles and hydrogen-bonding interactions involving the hydroxyl group .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high yields without decomposition?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility at elevated temperatures, while gradual cooling in ethanol/water mixtures (7:3 v/v) promotes crystallization. Avoid prolonged heating >80°C to prevent hydroxyl group oxidation .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the acidity of the C3-hydroxyl group in this compound?

- Methodological Answer : The electron-withdrawing fluorine at C2 increases the hydroxyl’s acidity (lower pKa) compared to non-fluorinated analogs. Titration with NaOH (0.1 M in 50% aqueous ethanol) quantifies pKa shifts. Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and hydrogen-bonding networks .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

- Methodological Answer : Discrepancies arise from competing pathways:

- Direct SNAr : Fluorine displacement by nucleophiles (e.g., amines) under basic conditions (K2CO3, DMF, 100°C).

- Tautomerization-mediated pathways : Keto-enol tautomerism of the C3-OH group alters electron density, favoring substitution at C4 instead of C2. Kinetic studies (UV-Vis monitoring) and isotopic labeling (<sup>18</sup>O) clarify dominant mechanisms .

Q. How can environmental persistence and degradation pathways of this compound be modeled in soil ecosystems?

- Methodological Answer :

- Microcosm Studies : Incubate soil samples (pH 6.5–7.5) with 10 ppm this compound under controlled humidity (60%) and temperature (25°C). Monitor degradation via LC-MS/MS over 30 days.

- QSAR Modeling : Use logP and Hammett constants to predict microbial breakdown rates. Comparative analysis with fluoroquinolone antibiotics (e.g., ciprofloxacin) reveals shared photolytic degradation pathways .

Q. What strategies mitigate fluorescence quenching in this compound when used as a ligand in metal-sensing applications?

- Methodological Answer : Steric shielding via bulky substituents (e.g., tert-butyl groups at C4) reduces aggregation-caused quenching. Time-resolved fluorescence spectroscopy (TRFS) and Stern-Volmer plots quantify quenching efficiency. Coordination with lanthanides (e.g., Eu<sup>3+</sup>) enhances emission via antenna effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.